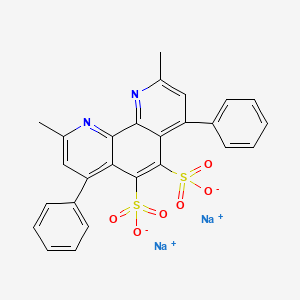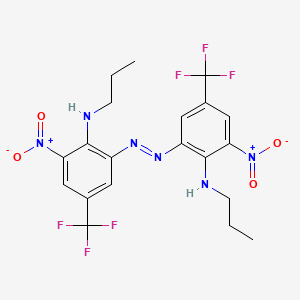
oxiran-2-ylmethyl icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-ylmethyl icosanoate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of research and industry. This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. The presence of the oxirane ring in its structure imparts high reactivity, making it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl icosanoate can be synthesized through the reaction of glycidyl chloride with icosanoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the carboxylate group of the icosanoic acid, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-ylmethyl icosanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Epoxide Ring-Opening: The oxirane ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Epoxide Ring-Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranes with various functional groups.
Epoxide Ring-Opening: Diols or other functionalized compounds.
Hydrolysis: Alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
Oxiran-2-ylmethyl icosanoate has found various applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including chiral molecules and biologically active compounds.
Polymer Chemistry: It is used in the synthesis of polymers and copolymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of oxiran-2-ylmethyl icosanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The ester linkage in the molecule can also undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These reactions are facilitated by the presence of specific reagents and conditions, allowing for the formation of various functionalized products.
Comparación Con Compuestos Similares
Similar Compounds
Oxiran-2-ylmethyl 2-cyanoacetate: Similar in structure but contains a cyano group, making it more reactive in certain nucleophilic substitution reactions.
Oxiran-2-ylmethyl hexanoate: Contains a shorter carbon chain, resulting in different physical and chemical properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an indole ring, making it useful for the synthesis of biologically active compounds.
Uniqueness
Oxiran-2-ylmethyl icosanoate is unique due to its long carbon chain, which imparts specific physical properties such as hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the development of advanced materials and coatings.
Propiedades
Fórmula molecular |
C23H44O3 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl icosanoate |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h22H,2-21H2,1H3 |
Clave InChI |
YMEAFUBUATZLCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)













